molecular formula C16H13N5O3 B5741782 N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide

N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide

Cat. No.: B5741782
M. Wt: 323.31 g/mol
InChI Key: IMQYCJGASSHOPL-UHFFFAOYSA-N
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Description

N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the nitrophenyl group and the triazole ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide typically involves a multi-step process. One common method includes the following steps :

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Acetylation: The final step involves the acetylation of the phenyl ring to form the acetamide group. This is typically achieved using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.

    Medicine: Investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide involves its interaction with various molecular targets . The nitrophenyl group can interact with enzymes and proteins, inhibiting their function. The triazole ring can bind to specific receptors, modulating their activity. These interactions lead to the compound’s biological effects, such as anticancer and antimicrobial activities.

Comparison with Similar Compounds

N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide can be compared with other similar compounds, such as :

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a triazole ring.

    2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide: Contains additional substituents on the triazole ring, leading to different biological activities.

The uniqueness of this compound lies in its specific combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-11(22)18-13-4-2-12(3-5-13)16-10-17-19-20(16)14-6-8-15(9-7-14)21(23)24/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQYCJGASSHOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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